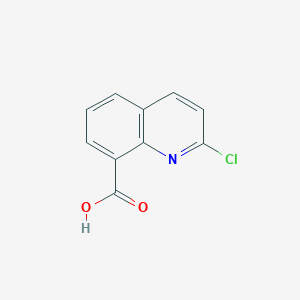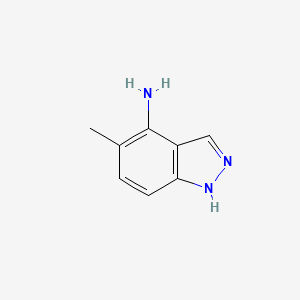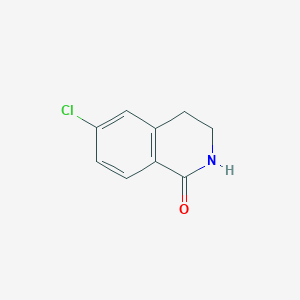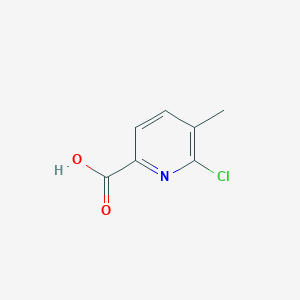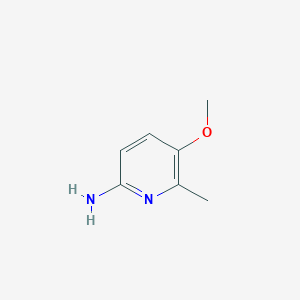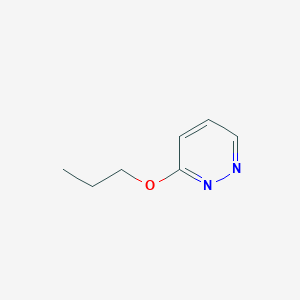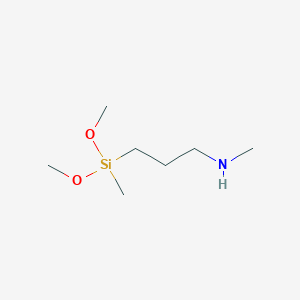
3-(Dimethoxymethylsilyl)-N-methylpropylamine
Overview
Description
“3-(Dimethoxymethylsilyl)-N-methylpropylamine” is a chemical compound used as a precursor in the synthesis of certain materials . It is used in the room-temperature synthesis of CsPbBr3@SiO2, a material with excellent optical properties .
Synthesis Analysis
The compound is used as a precursor in a room-temperature process for synthesizing CsPbBr3@SiO2 . This process is simple and does not require inert gas . With the help of this compound, a complete shell structure formed by silane can be coated .
Chemical Reactions Analysis
The compound is used in the synthesis of CsPbBr3@SiO2 . The exact chemical reactions involving “this compound” are not specified in the search results.
Scientific Research Applications
Photogeneration of Hydrogen from Water
Research has shown that molecular catalysts and photosensitizers can work in tandem to achieve the photogeneration of hydrogen from water, demonstrating the potential of such compounds in renewable energy technologies. For instance, a study utilizing a platinum(II) terpyridyl acetylide chromophore alongside a molecular cobalt catalyst has shown effective hydrogen production under visible light, highlighting the importance of catalyst design in enhancing the efficiency of light-driven hydrogen evolution reactions (Pingwu Du et al., 2008).
Organic Synthesis and Functionalization
The ability to selectively functionalize organic molecules is crucial for the development of novel materials and pharmaceuticals. Research on the regioselective olefination of N,N-dimethylbenzylamines under controlled acidity conditions exemplifies the advancement in methodologies for organic synthesis, providing a route to ortho-functionalized compounds with potential applications in drug development and material science (Gui-Xin Cai et al., 2007).
Molecular Structure and Spectroscopy
Studies on compounds similar to "3-(Dimethoxymethylsilyl)-N-methylpropylamine" often involve detailed analysis of molecular structures using spectroscopic techniques. For instance, the characterization of dimethyl(carboethoxymethyl)-3-phthalimidopropylammonium chloride dihydrate through FTIR and NMR spectroscopy, along with DFT calculations, provides insights into the molecular architecture and electronic properties of such compounds, which is fundamental for understanding their reactivity and potential applications (I. Kowalczyk, 2009).
Environmental Applications
The degradation of toxic chemicals such as N,N-dimethylformamide by specific bacterial strains illustrates the environmental applications of research in this area. Understanding the metabolic pathways and optimizing the conditions for microbial degradation can lead to more efficient waste treatment methods, highlighting the role of chemistry in environmental conservation (Xu Zhou et al., 2018).
Advanced Materials and Catalysis
The synthesis and study of novel materials and catalysts represent a significant area of research. Investigations into the properties and applications of various methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes, for example, contribute to our understanding of light-emitting materials and catalytic processes, showcasing the diverse applications of organometallic chemistry in technology and industry (F. Garces et al., 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO2Si/c1-8-6-5-7-11(4,9-2)10-3/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBCIDSFGUWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-35-8 | |
| Record name | 3-(Dimethoxymethylsilyl)-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethylsilyl)-N-methylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(dimethoxymethylsilyl)-N-methylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


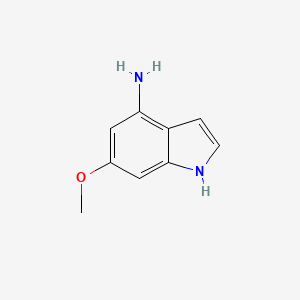
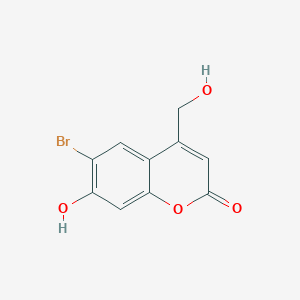
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
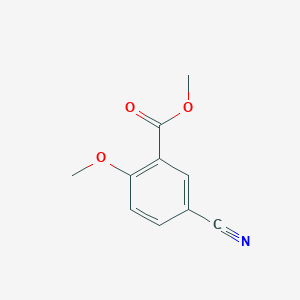
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)

